Dowco 439

Description

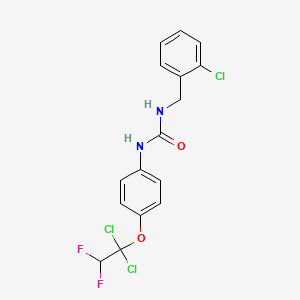

Dowco 439 (CAS No. 94336-05-7) is an insect growth regulator (IGR) classified as a molt inhibitor (MI) targeting chitin synthesis in insects. Its chemical structure is N-[(2-chlorophenyl)methyl]-N'-[4-(1,1-dichloro-2,2-difluoroethoxy)phenyl]urea (C₁₆H₁₃Cl₃F₂N₂O₂), placing it within the urea derivative class .

Properties

CAS No. |

94336-05-7 |

|---|---|

Molecular Formula |

C16H13Cl3F2N2O2 |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-[4-(1,1-dichloro-2,2-difluoroethoxy)phenyl]urea |

InChI |

InChI=1S/C16H13Cl3F2N2O2/c17-13-4-2-1-3-10(13)9-22-15(24)23-11-5-7-12(8-6-11)25-16(18,19)14(20)21/h1-8,14H,9H2,(H2,22,23,24) |

InChI Key |

DORVTFVCFZEHHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)OC(C(F)F)(Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)OC(C(F)F)(Cl)Cl)Cl |

Other CAS No. |

94336-05-7 |

Synonyms |

1-(4-(1-dichloro-2-difluoroethoxy)phenyl)-3-(6-chlorobenzyl)urea Dowco 439 Dowco-439 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Residual Activity of Molt Inhibitors Against Sitophilus oryzae (2-Year Study)

Key Findings :

- This compound demonstrated superior persistence (24 months) and near-complete efficacy (95–100%) against S. oryzae, outperforming triflumuron and flufenoxuron .

- Chlorfluazuron showed comparable efficacy but shorter persistence (20 months).

Impact on Non-Target Species

Table 2: Inhibition of Parasite Emergence in Tetrastichus coccinellidae (Laboratory Study)

| Compound | % Inhibition (Highest Dose) | Toxicity to Parasites | Reference |

|---|---|---|---|

| This compound | 60–70 | High | |

| IKI 7899 (IGR) | 15 | Low | |

| Deltamethrin | 75–80 | Moderate |

Key Findings :

- In contrast, IKI 7899 exhibited minimal impact (15% inhibition), suggesting a safer profile for integrated pest management.

Chemical and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.